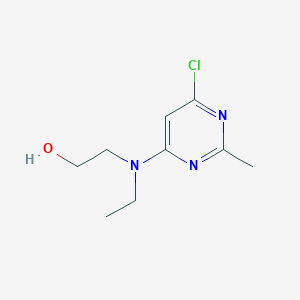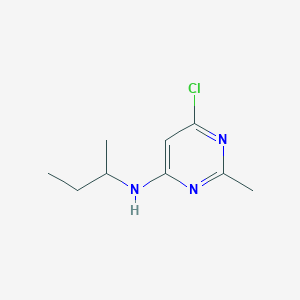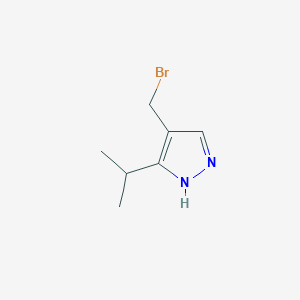
4-(bromométhyl)-3-isopropyl-1H-pyrazole
Vue d'ensemble
Description
4-(Bromomethyl)-3-isopropyl-1H-pyrazole is a chemical compound characterized by its bromomethyl group and isopropyl group attached to a pyrazole ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 3-isopropyl-1H-pyrazole: The compound can be synthesized by the bromination of 3-isopropyl-1H-pyrazole using bromine in the presence of a suitable catalyst.
Alkylation of Pyrazole Derivatives: Another method involves the alkylation of pyrazole derivatives with appropriate alkyl halides under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and the reaction is allowed to proceed under controlled conditions.
Continuous Process: Some industrial setups may use a continuous process for the production of this compound, ensuring a steady supply and consistent quality.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to remove the bromine atom.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-(bromomethyl)-3-isopropyl-1H-pyrazole can be oxidized to form 4-(bromomethyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid.
Reduction: Reduction can yield 3-isopropyl-1H-pyrazole.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-isopropyl-1H-pyrazole is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-(bromomethyl)-3-isopropyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The isopropyl group can influence the compound's binding affinity and selectivity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)-3-isopropyl-1H-pyrazole is compared with other similar compounds to highlight its uniqueness:
4-(Bromomethyl)benzoic Acid: Similar in having a bromomethyl group but differs in the presence of a carboxylic acid group.
3-Isopropyl-1H-pyrazole: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
4-(Bromomethyl)-1H-pyrazole: Similar structure but without the isopropyl group, affecting its chemical properties and reactivity.
Propriétés
IUPAC Name |
4-(bromomethyl)-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFDMXZDTSCJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1467508.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467509.png)
![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)
![2-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467511.png)
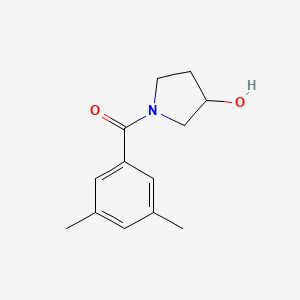
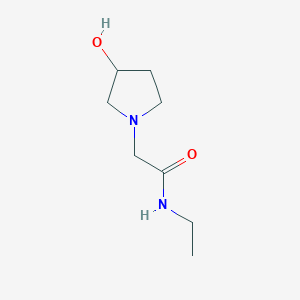
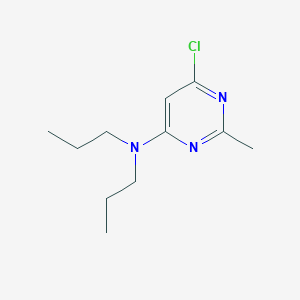
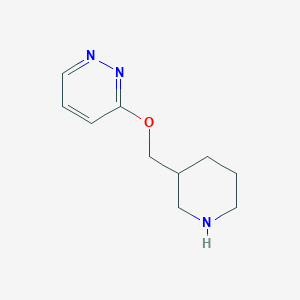

amine](/img/structure/B1467521.png)


